2,6-Di-sec-butylphenol

Descripción general

Descripción

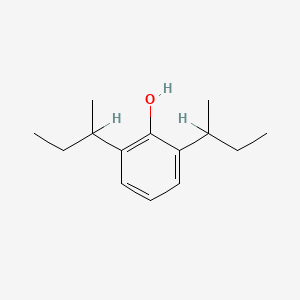

2,6-Di-sec-butylphenol: is an organic compound with the molecular formula C14H22O . It is characterized by a phenolic group substituted with two sec-butyl groups at the 2 and 6 positions on the benzene ring. This compound appears as a colorless liquid and is slightly soluble in water but readily soluble in organic solvents like alcohols and ethers . It is commonly used as an antioxidant in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Di-sec-butylphenol is typically synthesized through the alkylation of phenol with sec-butyl alcohol. The reaction is catalyzed by an acid or a base and occurs at elevated temperatures and pressures to ensure optimal yield .

Industrial Production Methods: The industrial production of this compound involves a carefully controlled chemical process. The primary raw materials used include phenol and sec-butyl alcohol. The process includes the following steps:

Alkylation: Phenol undergoes alkylation with sec-butyl alcohol in the presence of a catalyst.

Separation: The reaction mixture is cooled, and this compound is separated from unreacted starting materials and by-products through distillation or solvent extraction.

Purification: The final product is purified to remove any impurities, ensuring that it meets the required quality specifications.

Análisis De Reacciones Químicas

Oxidation and Quinone Formation

2,6-DSBP undergoes oxidation to form dimeric and polymeric quinones. A patent (US3562338A) describes air oxidation in the presence of alkali metal hydroxides :

Reaction Pathway

-

Initial oxidation generates a phenoxyl radical.

-

Radical coupling forms 4,4'-bis(2,6-di-sec-butylphenol) (3 ).

-

Further oxidation yields 4,4'-diphenoquinone (4 ) and p-benzoquinone (6 ).

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 4,4'-Biphenol (3 ) | 10–20 | 30–300°C, O₂, KOH catalyst | |

| 4,4'-Diphenoquinone (4 ) | 40–60 | Prolonged oxidation at 150°C | |

| p-Benzoquinone (6 ) | 20–30 | Excess oxidizer (I₂/H₂O₂) |

The reaction is sensitive to iodine concentration, with higher I₂ levels accelerating quinone formation .

Electrophilic Substitution Reactions

The phenolic ring participates in halogenation and nitration, though steric hindrance limits reactivity:

Iodination

In methanol with I₂/H₂O₂, 2,6-DSBP forms 4-iodo derivatives via electrophilic substitution. The primary product, 4-iodocyclohexa-2,5-dienone (12 ), undergoes solvolysis to yield methoxy derivatives and quinones .

| Intermediate/Product | Role/Condition | Source |

|---|---|---|

| 4-Iodocyclohexa-2,5-dienone | Transient intermediate | |

| 4-Methoxycyclohexa-2,5-dienone | Solvolysis product in MeOH |

Radical Scavenging and Antioxidant Behavior

The phenolic hydroxyl group donates hydrogen atoms to stabilize free radicals, a mechanism critical in polymer stabilization:

Mechanism

-

Radical (R- ) abstracts H from 2,6-DSBP → Phenoxyl radical.

-

Radical stabilization via resonance and steric protection from sec-butyl groups.

This reactivity underpins its industrial use as an antioxidant in fuels and plastics .

Biological Interactions (Anesthetic Activity)

While not a classical chemical reaction, 2,6-DSBP modulates GABAA receptors by enhancing inhibitory currents. Electrophysiological studies show:

| Effect on GABAA Receptors | Concentration Range | Source |

|---|---|---|

| Agonist activity | 10–50 μM | |

| Antagonist activity | >100 μM |

These effects are structure-dependent, with tert-butyl analogues showing reduced activity .

Aplicaciones Científicas De Investigación

Industrial Applications

-

Synthesis of Antioxidants:

- DSBP is primarily used as an intermediate in the synthesis of higher molecular weight phenolic antioxidants. These antioxidants are critical in stabilizing plastics, rubber, and other materials against oxidative degradation. Reports indicate that a significant percentage (75-95%) of DSBP produced is utilized for this purpose .

- Fuel and Oil Stabilizers:

- Manufacturing of Solvents and Dyes:

- Research Applications:

Environmental Considerations

While DSBP has valuable applications, its environmental impact is also a concern. Studies indicate that it can be toxic to aquatic life and may cause skin irritation upon exposure . Therefore, careful handling and disposal measures are necessary to mitigate ecological risks.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant properties of DSBP in various polymer matrices. Results demonstrated that incorporating DSBP significantly improved thermal stability and reduced degradation rates compared to control samples without antioxidants.

Case Study 2: Fuel Stability

Research on fuel formulations containing DSBP showed enhanced resistance to oxidation over extended periods. This study highlighted the compound's effectiveness as a stabilizer, reducing the formation of harmful by-products during storage.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antioxidants | Intermediate for phenolic antioxidants | Enhances stability of materials |

| Fuel & Oil Stabilizers | Oxidation inhibitor in fuels | Improves shelf life |

| Solvent & Dye Manufacturing | Key raw material for solvents and dyes | Essential for various chemical processes |

| Scientific Research | Model compound for pharmacological studies | Insights into structure-activity relationships |

Mecanismo De Acción

The mechanism of action of 2,6-Di-sec-butylphenol primarily involves its antioxidant properties. It acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals, superoxide anions, and peroxyl radicals. This prevents the oxidative degradation of materials and protects them from damage caused by oxidative stress .

Comparación Con Compuestos Similares

2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of sec-butyl groups.

2,4-Di-tert-butylphenol: Another similar compound with tert-butyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Di-sec-butylphenol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its sec-butyl groups provide a balance between steric hindrance and reactivity, making it an effective antioxidant in various applications .

Actividad Biológica

2,6-Di-sec-butylphenol (DSBP) is an organic compound belonging to the class of alkylphenols, characterized by two sec-butyl groups attached to the benzene ring at the 2 and 6 positions. Its molecular formula is with a molecular weight of approximately 206.33 g/mol. This compound is primarily utilized in the rubber industry as an antioxidant, enhancing the durability and performance of rubber products by preventing oxidative degradation .

- Molecular Formula:

- Molecular Weight: 206.33 g/mol

- Boiling Point: Approximately 255-260°C

- Melting Point: -30°C

- Density: 0.89 g/cm³ at 25°C

- Solubility: Slightly soluble in water; readily soluble in organic solvents .

Antioxidant Properties

Research indicates that DSBP exhibits antioxidant activity, which is crucial for protecting cellular components from oxidative stress. Antioxidants play a significant role in mitigating damage caused by free radicals, thus contributing to overall cellular health.

Toxicological Effects

While DSBP serves beneficial roles in industrial applications, it also poses potential health risks:

- Acute Toxicity: DSBP is classified as harmful if swallowed and can cause severe skin burns and eye damage .

- Skin and Eye Irritation: Exposure can lead to significant irritation, necessitating careful handling protocols in industrial settings .

Case Studies and Research Findings

- Adipogenesis Induction:

-

Cytotoxicity:

- Investigations into the cytotoxic effects of similar compounds revealed variable results depending on concentration and exposure time. For instance, certain phenolic compounds were noted to have IC50 values indicating cytotoxic effects on various cell lines, although direct data on DSBP remains sparse .

- Antimicrobial Activity:

Summary of Findings

| Property/Activity | Observation/Effect |

|---|---|

| Antioxidant Activity | Exhibits protective effects against oxidative stress |

| Acute Toxicity | Harmful if swallowed; causes skin burns and eye damage |

| Endocrine Disruption | Potential based on structural analogs; requires further study |

| Cytotoxicity | Limited data; related compounds show variable effects |

| Antimicrobial Activity | Requires further investigation; potential based on structural similarities |

Propiedades

IUPAC Name |

2,6-di(butan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGJZOULSYEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044440 | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-99-6, 31291-60-8 | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di(butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylphenol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.